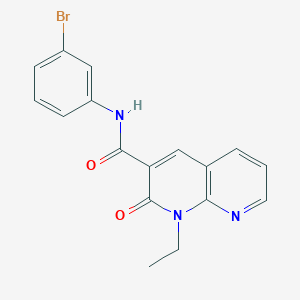

N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties, which make it suitable for various research purposes.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for antibacterial activity. These compounds, including analogs similar to the specified chemical, have shown efficacy against Escherichia coli and several other gram-negative bacterial infections in animal models, suggesting a pro-drug mechanism might be at play due to their inactivity in vitro but efficacy in vivo (Santilli, Scotese, & Yurchenco, 1975).

Structure-Activity Relationships in Antibacterial Agents

Another research focus on pyridonecarboxylic acids, which share a core structure with the specified chemical, explored the synthesis and antibacterial activity of various analogues. These studies have yielded compounds with improved activity against bacterial infections, underscoring the potential of naphthyridine derivatives in developing new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Antimicrobial Properties of Chiral Linear Carboxamides

Chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkages were synthesized and tested for antimicrobial properties. This work indicates the potential of naphthyridine derivatives for the development of new antimicrobial agents with specific structural modifications (Khalifa, Amr, Al-Omar, & Nossier, 2016).

Novel Heterocyclic Systems from Aminonaphthyridinones

Exploratory synthesis led to the creation of novel heterocyclic systems from aminonaphthyridinones, demonstrating the versatility of naphthyridine derivatives in forming new compounds with potential biological activity. This research highlights the synthetic possibilities for expanding the chemical space around naphthyridine derivatives (Deady & Devine, 2006).

Gastric Antisecretory Properties

Research into 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives identified compounds with potent gastric antisecretory properties. These findings suggest the potential therapeutic applications of naphthyridine derivatives in treating gastric acid-related disorders (Santilli, Scotese, Bauer, & Bell, 1987).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target the enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria, making it a potential target for antimicrobial drugs .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s function and disrupting the fatty acid synthesis pathway .

Biochemical Pathways

The compound potentially affects the fatty acid synthesis pathway in Mycobacterium tuberculosis by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] . This disruption can lead to the inability of the bacteria to produce essential fatty acids, thereby inhibiting its growth and survival .

Pharmacokinetics

Similar compounds have been studied, and their maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of fatty acid synthesis in Mycobacterium tuberculosis, leading to inhibited growth and survival of the bacteria . .

Propiedades

IUPAC Name |

N-(3-bromophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2/c1-2-21-15-11(5-4-8-19-15)9-14(17(21)23)16(22)20-13-7-3-6-12(18)10-13/h3-10H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXSDKOHMWTTTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate](/img/structure/B2809450.png)

![1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride](/img/structure/B2809455.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/no-structure.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2809468.png)